molecular formula C18H15F3N2O3 B12496774 2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12496774
M. Wt: 364.3 g/mol
InChI Key: NBILDBAXMOXVRJ-UHFFFAOYSA-N
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Description

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of 7-methyl-3-oxo-2H-1,4-benzoxazine with 4-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
  • 2,4-Dihydroxy-7-methoxy-2H,1,4-benzoxazin-3(4H)one
  • Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

Uniqueness

2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3N2O3/c1-11-2-7-14-15(8-11)26-10-17(25)23(14)9-16(24)22-13-5-3-12(4-6-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24)

InChI Key

NBILDBAXMOXVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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